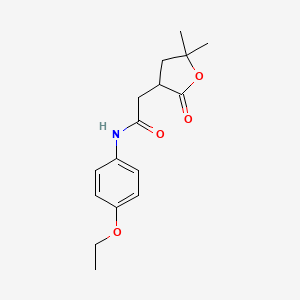

2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-(4-ethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- 2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-(4-ethoxyphenyl)acetamide is a compound that has been synthesized and studied for various properties and activities.

Synthesis Analysis

- Synthesis Techniques : The synthesis of similar compounds involves methods such as reductive dehalogenation using tritium gas in ethanol and palladium on carbon and triethylamine, or reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane (Latli & Casida, 1995).

Molecular Structure Analysis

- Crystal Structure : Compounds with similar structures have been characterized using techniques like single-crystal X-ray diffraction, NMR spectroscopy, and FTIR spectroscopy (霍静倩 et al., 2016).

Chemical Reactions and Properties

- Reactivity : These compounds exhibit reactions characteristic of their functional groups, such as transsilylation reactions and interactions with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles (Nikonov et al., 2016).

Physical Properties Analysis

- Crystallographic Properties : The crystallography of similar compounds indicates monoclinic systems, space groups, and specific cell dimensions. The molecules may form tapes or aggregates through hydrogen bonding and weak interactions (B. Narayana et al., 2016).

Chemical Properties Analysis

- Chemical Stability and Reactions : The chemical stability and reactions, including hydrolysis and reactions with alcohols, have been studied. These reactions lead to the formation of silanols and other derivatives (Lazareva et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Radiosynthesis of Herbicides and Safeners : Latli and Casida (1995) synthesized [phenyl-4-3H]acetochlor, a chloroacetanilide herbicide, and [2,2-dimethyl-3H]R-29148, a dichloroacetamide safener, for metabolism and mode of action studies. The techniques involved reductive dehalogenation and hydroxide ion-catalyzed enolization steps (Latli & Casida, 1995).

Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, effective against Candida and Aspergillus species. Optimization of this series led to the discovery of compounds with significant in vitro and in vivo antifungal activity (Bardiot et al., 2015).

Chemical Synthesis and Analysis

- Organophosphorus Compounds : Pedersen and Lawesson (1974) studied the reaction of unsubstituted and 2-monosubstituted 3-oxo esters with p-methoxyphenyl-thionophosphine sulfide, yielding 3H-1,2-dithiole-3-thiones. This work contributes to understanding the chemical behavior of similar acetamide derivatives (Pedersen & Lawesson, 1974).

Pharmacological Studies

Antimicrobial and Hemolytic Activities : Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives and evaluated their antimicrobial and hemolytic activities. They found that most compounds were active against selected microbial species (Gul et al., 2017).

Photochemical Preparation : Guizzardi et al. (2000) reported the photochemical preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles from the photolysis of 4-chloro-N,N-dimethylaniline, demonstrating a method for synthesizing complex acetamide derivatives (Guizzardi et al., 2000).

Environmental and Health Applications

Metabolism of Herbicides : Coleman et al. (2000) studied the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is crucial for understanding the environmental and health impacts of such compounds (Coleman et al., 2000).

Cytochrome P450 System in Biodegradation : Wang et al. (2015) explored the role of the cytochrome P450 system EthBAD in the N-deethoxymethylation of acetochlor, a key step in its biodegradation. This study provides insight into the environmental degradation processes of acetamide-based herbicides (Wang et al., 2015).

Propiedades

IUPAC Name |

2-(5,5-dimethyl-2-oxooxolan-3-yl)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-4-20-13-7-5-12(6-8-13)17-14(18)9-11-10-16(2,3)21-15(11)19/h5-8,11H,4,9-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUSSYDJXVOPFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2CC(OC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-N-(4-ethoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)

![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)

![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)

![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)

![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)